molecular formula C13H12O3 B6320881 4,4'-Dihydroxy-3-methoxybiphenyl CAS No. 60453-06-7

4,4'-Dihydroxy-3-methoxybiphenyl

Cat. No.: B6320881
CAS No.: 60453-06-7
M. Wt: 216.23 g/mol
InChI Key: GFZSVGYALZXYGC-UHFFFAOYSA-N
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Description

4,4’-Dihydroxy-3-methoxybiphenyl: is an organic compound with the molecular formula C13H12O3 . It consists of a biphenyl structure with two hydroxyl groups attached at the 4 and 4’ positions and a methoxy group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxy-3-methoxybiphenyl can be synthesized through various organic reactions. One common method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and an acid catalyst in acetonitrile as a solvent. This process minimizes the formation of byproducts and allows for easy purification of the intended product .

Industrial Production Methods: In industrial settings, the production of 4,4’-dihydroxy-3-methoxybiphenyl may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of specific solvents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxy-3-methoxybiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and methoxy groups on the biphenyl structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 4,4’-Dihydroxy-3-methoxybiphenyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar biphenyl derivatives .

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may have applications in the development of new drugs or as a lead compound for drug discovery .

Industry: In industrial applications, 4,4’-dihydroxy-3-methoxybiphenyl is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism by which 4,4’-dihydroxy-3-methoxybiphenyl exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihydroxy-3-methoxybiphenyl is unique due to the presence of both hydroxyl and methoxy groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSVGYALZXYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209198
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60453-06-7
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060453067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dihydroxy-3-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-DIHYDROXY-3-METHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI3HN3EY8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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